1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
Overview
Description
1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is a chemical compound with the linear formula C16H15ClO3S . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
There is a patent that mentions the preparation of enantiomers of a similar compound, 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine . These enantiomers are used for the preparation of substantially optically pure enantiomers of 1-1 (4-chlorophenyl)phenylmethyl]piperazine, which are valuable intermediate products for the preparation of optically active therapeutic compounds .Molecular Structure Analysis
The molecular weight of this compound is 322.813 .Scientific Research Applications
Patel, Nimavat, Vyas, and Patel (2011) synthesized a derivative of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, which was tested for antimicrobial activity against species like Bacillus subtillis and Escherichia coli. This research indicates the potential application of such compounds in antimicrobial treatments (Patel, Nimavat, Vyas, & Patel, 2011).
Fan, Cao, Xu, and Zhang (1998) described the synthesis of a sulfonyl group-containing heterocyclic compound from a derivative similar to 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, suggesting its use in the development of novel heterocyclic compounds (Fan, Cao, Xu, & Zhang, 1998).
Karande and Rathi (2017) synthesized derivatives of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, finding significant anti-inflammatory activity in animal models, indicating its potential in developing anti-inflammatory medications (Karande & Rathi, 2017).
Moskvina, Shilin, and Khilya (2015) developed a method using a similar compound for the preparation of various heterocycles, showcasing its utility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Walter (1994) investigated the reaction of a compound similar to 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone with other chemicals to form new compounds, highlighting the versatility of such molecules in chemical synthesis (Walter, 1994).
Pouzet, Erdelmeier, Dansette, and Mansuy (1998) studied the reactivity of a closely related compound toward sulfur- and oxygen-containing nucleophiles, which could be significant in studying organic reaction mechanisms (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3S/c1-11-2-8-14(9-3-11)20(18,19)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKXYGMMHNCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351041 | |
Record name | 1-(4-Chlorophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone | |
CAS RN |
61820-94-8 | |
Record name | 1-(4-Chlorophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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